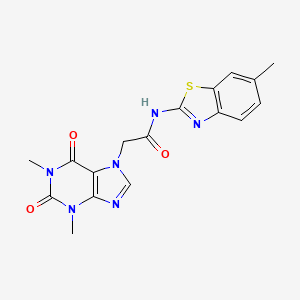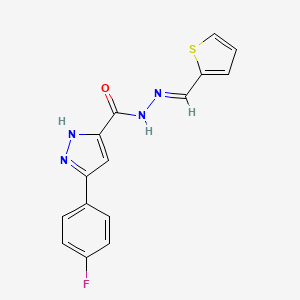![molecular formula C26H25BrN2O2S B11639617 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-bromofenil)-2-oxoetil]sulfanil}-3-etil-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentano]-4(6H)-ona es un compuesto orgánico complejo con una estructura espiro única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[2-(4-bromofenil)-2-oxoetil]sulfanil}-3-etil-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentano]-4(6H)-ona típicamente implica la alquilación de 4(5)-alquil-6-oxo-1,6-dihidropirimidina-2-tiolato de sodio con 2-bromo-1-(4-bromofenil)etan-1-ona . Esta reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del producto deseado. Las condiciones de reacción incluyen mantener una temperatura específica y utilizar solventes apropiados para facilitar la reacción.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implica escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para producir el compuesto en cantidades a granel.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[2-(4-bromofenil)-2-oxoetil]sulfanil}-3-etil-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentano]-4(6H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían dependiendo del producto deseado e incluyen temperaturas específicas, solventes y catalizadores.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir sulfóxidos o sulfonas, mientras que las reacciones de reducción pueden producir tioles o sulfuros. Las reacciones de sustitución pueden conducir a una variedad de derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
2-{[2-(4-bromofenil)-2-oxoetil]sulfanil}-3-etil-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentano]-4(6H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-{[2-(4-bromofenil)-2-oxoetil]sulfanil}-3-etil-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentano]-4(6H)-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las dianas moleculares y las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[2-(4-bromofenil)-2-oxoetil]sulfanil}pirimidin-4(3H)-onas
- Metil 2-{[2-(4-bromofenil)-2-oxoetil]sulfanil}acetato
- 2-{[2-(4-bromofenil)-2-oxoetil]sulfanil}-3-(2-metil-2-propen-1-il)-3H-espiro[benzo[h]quinazoli
Singularidad
2-{[2-(4-bromofenil)-2-oxoetil]sulfanil}-3-etil-3H-espiro[benzo[h]quinazolina-5,1’-ciclopentano]-4(6H)-ona es única debido a su estructura espiro, que imparte propiedades químicas y físicas específicas
Propiedades
Fórmula molecular |
C26H25BrN2O2S |
|---|---|
Peso molecular |
509.5 g/mol |
Nombre IUPAC |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-ethylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C26H25BrN2O2S/c1-2-29-24(31)22-23(20-8-4-3-7-18(20)15-26(22)13-5-6-14-26)28-25(29)32-16-21(30)17-9-11-19(27)12-10-17/h3-4,7-12H,2,5-6,13-16H2,1H3 |
Clave InChI |
QXTRHUGCRNFAEQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC(=O)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11639536.png)
![(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639542.png)
![3-benzyl-5-cyclohexyl-2-(ethylsulfanyl)-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639549.png)
![2-Phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11639552.png)
![5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione](/img/structure/B11639555.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)

![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)


![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)

![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

